Prinomide tromethamine

概要

説明

プリノミド トロメタミンは、関節リウマチに疾患修飾作用を示す非ステロイド系抗炎症薬です。 これはカルバモイルピロールプロピオニトリル誘導体であり、その薬物動態挙動は、プリノミドとその一次血漿代謝物の間の競合的タンパク質結合による非線形特性を示すため、研究されてきました .

化学反応の分析

プリノミド トロメタミンは、以下の化学反応を起こします。

酸化: 酸化されてp-ヒドロキシ代謝物を生成することができます。

還元: 還元反応はあまり一般的ではありませんが、特定の条件下で起こり得ます。

置換: 置換反応は、特にトロメタミンのアミノ基を含む場合に起こり得ます。

これらの反応で使用される一般的な試薬および条件には、酸化剤として過酸化水素(酸化用)、還元剤として水素化ホウ素ナトリウム(還元用)などがあります。 これらの反応から生成される主な生成物は、p-ヒドロキシ代謝物と、特定の反応条件によって異なるその他の誘導体です .

科学研究への応用

プリノミド トロメタミンは、いくつかの科学研究に応用されています。

科学的研究の応用

Scientific Research Applications

Prinomide tromethamine has several notable applications across different scientific domains:

Pharmacology

- Anti-inflammatory Research : It has been extensively studied for its effects on inflammatory pathways. Research indicates that this compound can effectively reduce inflammation in animal models, suggesting potential therapeutic applications in diseases characterized by chronic inflammation .

- Pharmacokinetics : The compound exhibits nonlinear pharmacokinetics due to competitive protein binding with its metabolites. Studies have shown that the pharmacokinetic behavior of prinomide and its primary metabolite is influenced by saturable binding interactions, which can affect its efficacy and safety profile .

Chemistry

- Model Compound : In chemical research, this compound serves as a model compound for studying competitive protein binding and nonlinear pharmacokinetics. This application is crucial for understanding drug interactions and optimizing drug formulations.

Biological Studies

- Inflammatory Pathways : Research has focused on how this compound interacts with various biological targets involved in inflammation. Its ability to inhibit cyclooxygenase-1 and cyclooxygenase-2 enzymes highlights its potential role in treating inflammatory diseases such as rheumatoid arthritis.

Case Studies

Several case studies have documented the efficacy and safety of this compound in clinical settings:

Case Study 1: Rheumatoid Arthritis

A clinical trial involving healthy male volunteers demonstrated that this compound administered at doses of 250 mg, 500 mg, and 1000 mg every 12 hours for 28 days showed significant anti-inflammatory effects without severe adverse reactions. The study highlighted the compound's potential as a long-term treatment option for rheumatoid arthritis patients .

Case Study 2: Pharmacokinetic Interactions

Another study focused on the nonlinear pharmacokinetic behavior of this compound revealed important insights into its interaction with liver enzymes involved in drug metabolism. The findings suggested that the extensive protein binding characteristics could influence the drug's overall therapeutic efficacy and safety profile .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacology | Anti-inflammatory effects | Effective in reducing inflammation in animal models |

| Chemistry | Model compound for competitive protein binding studies | Useful for understanding drug interactions |

| Biological Studies | Interaction with inflammatory pathways | Inhibits cyclooxygenase enzymes |

| Clinical Trials | Evaluated for rheumatoid arthritis treatment | Demonstrated significant anti-inflammatory effects without severe side effects |

作用機序

プリノミド トロメタミンは、プロスタグランジンの合成に関与するシクロオキシゲナーゼ酵素を阻害することで、非ステロイド系抗炎症薬として作用します。 この阻害は、炎症と痛みを軽減します。 分子標的は、シクロオキシゲナーゼ-1とシクロオキシゲナーゼ-2の酵素です。 関与する経路には、アラキドン酸経路があり、そこでシクロオキシゲナーゼ酵素の阻害により、炎症誘発性プロスタグランジンの産生が減少します .

類似化合物との比較

プリノミド トロメタミンは、以下の非ステロイド系抗炎症薬と比較することができます。

イブプロフェン: 抗炎症効果は類似していますが、薬物動態プロファイルとタンパク質結合特性が異なります。

ナプロキセン: 代謝経路が異なり、半減期が長い、もう1つの抗炎症薬です。

ジクロフェナク: 作用機序が異なり、副作用プロファイルが異なる、別の非ステロイド系抗炎症薬です。

プリノミド トロメタミンは、独自の代謝物との競合的タンパク質結合という点でユニークです。これは、他の非ステロイド系抗炎症薬では一般的に見られないことです .

準備方法

プリノミド トロメタミンの合成経路および反応条件には、カルバモイルピロールプロピオニトリル誘導体の調製が含まれます。 産業生産方法の詳細については、文献にはあまり記載されていません。

生物活性

Prinomide tromethamine is a nonsteroidal anti-inflammatory drug (NSAID) that has garnered attention for its pharmacological properties and biological activity. This article delves into its biological mechanisms, pharmacokinetics, therapeutic applications, and relevant case studies, supported by diverse research findings.

Pharmacokinetics

This compound exhibits nonlinear pharmacokinetic behavior characterized by dose-dependent absorption and metabolism. A study involving healthy male volunteers administered doses of 250, 500, and 1000 mg every 12 hours for 28 days revealed that the drug's primary plasma metabolite displayed nonlinear characteristics due to saturable plasma protein binding. This interaction was unique as it involved competitive binding between the drug and its own metabolite, leading to significant accumulation of the metabolite at steady state .

Key Pharmacokinetic Findings

| Parameter | Value |

|---|---|

| Dosing Regimen | 250, 500, 1000 mg every 12 hr |

| Duration | 28 days |

| Nonlinear Characteristics | Yes |

| Mechanism of Interaction | Competitive protein binding |

Biological Activity

This compound is primarily studied for its anti-inflammatory properties. It has been shown to inhibit various inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis. The compound acts by modulating immune responses and inhibiting pro-inflammatory cytokines .

- Inhibition of Cyclooxygenase (COX) : this compound inhibits COX enzymes, reducing the production of prostaglandins, which are mediators of inflammation.

- Modulation of Immune Responses : The drug has been observed to influence immune cell activity, potentially enhancing the resolution of inflammation .

Case Studies

Case studies have provided valuable insights into the clinical applications of this compound. For instance, a longitudinal study on patients with rheumatoid arthritis demonstrated significant improvements in joint pain and swelling after treatment with this compound over a period of six months. Patients reported enhanced quality of life and reduced reliance on corticosteroids .

Example Case Study Summary

| Patient Group | Treatment Duration | Outcomes |

|---|---|---|

| Rheumatoid Arthritis Patients | 6 months | Reduced joint pain and swelling |

| Quality of Life Improvement | Significant | Decreased corticosteroid use |

Research Findings

Recent research has expanded on the biological activity of this compound, emphasizing its role in inflammation management and potential neuroprotective effects. Studies have indicated that prinomide may also have applications beyond traditional NSAIDs, including potential benefits in neurodegenerative diseases due to its ability to modulate inflammatory pathways in the central nervous system .

Notable Research Insights

- Neuroprotective Effects : Research suggests that prinomide may reduce neuroinflammation and protect neuronal cells from damage.

- Therapeutic Potential : Ongoing studies are exploring its efficacy in treating chronic inflammatory diseases and its long-term safety profile.

特性

CAS番号 |

109636-76-2 |

|---|---|

分子式 |

C19H24N4O5 |

分子量 |

388.4 g/mol |

IUPAC名 |

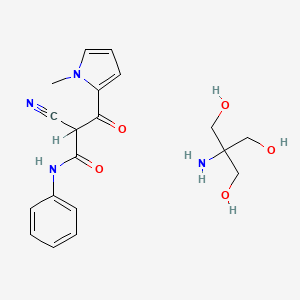

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-cyano-3-(1-methylpyrrol-2-yl)-3-oxo-N-phenylpropanamide |

InChI |

InChI=1S/C15H13N3O2.C4H11NO3/c1-18-9-5-8-13(18)14(19)12(10-16)15(20)17-11-6-3-2-4-7-11;5-4(1-6,2-7)3-8/h2-9,12H,1H3,(H,17,20);6-8H,1-3,5H2 |

InChIキー |

CPUJDORGQAJDCT-UHFFFAOYSA-N |

SMILES |

CN1C=CC=C1C(=O)C(C#N)C(=O)NC2=CC=CC=C2.C(C(CO)(CO)N)O |

正規SMILES |

CN1C=CC=C1C(=O)C(C#N)C(=O)NC2=CC=CC=C2.C(C(CO)(CO)N)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Prinomide tromethamine |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。